molecular formula C18H38N6O7 B12754793 2''-Amino-2''-deoxydibekacin CAS No. 147920-24-9

2''-Amino-2''-deoxydibekacin

Cat. No.: B12754793
CAS No.: 147920-24-9
M. Wt: 450.5 g/mol
InChI Key: AILUEIPMTGLUPY-JXHXODKCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’‘-Amino-2’‘-deoxydibekacin typically starts from dibekacin. The key step involves the replacement of the 2’'-hydroxyl group with an amino group. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired hydroxyl group .

Industrial Production Methods

Industrial production methods for 2’‘-Amino-2’‘-deoxydibekacin involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of specific catalysts and reagents to facilitate the selective amination of the 2’'-hydroxyl group .

Chemical Reactions Analysis

Types of Reactions

2’‘-Amino-2’'-deoxydibekacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of 2’‘-Amino-2’'-deoxydibekacin with modified functional groups, which can have different antibacterial properties .

Scientific Research Applications

2’‘-Amino-2’'-deoxydibekacin has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of amino group modifications on aminoglycoside antibiotics.

    Biology: Investigated for its interactions with bacterial ribosomes and its ability to inhibit protein synthesis.

    Medicine: Explored as a potential treatment for infections caused by resistant bacterial strains, particularly MRSA.

    Industry: Utilized in the development of new antibiotics with improved efficacy and reduced toxicity.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’‘-Amino-2’‘-deoxydibekacin is unique due to its enhanced stability against enzymatic inactivation and its potent activity against resistant bacterial strains. The replacement of the 2’'-hydroxyl group with an amino group significantly improves its antibacterial properties compared to its parent compound, dibekacin .

Properties

CAS No.

147920-24-9

Molecular Formula

C18H38N6O7

Molecular Weight

450.5 g/mol

IUPAC Name

(2R,3S,4R,5R,6S)-4,5-diamino-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxan-3-ol

InChI

InChI=1S/C18H38N6O7/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-12(24)11(23)13(26)10(5-25)29-18/h6-18,25-27H,1-5,19-24H2/t6-,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1

InChI Key

AILUEIPMTGLUPY-JXHXODKCSA-N

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)N)N)N)N

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)N)N)N)N

Origin of Product

United States

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